Tpb-TP-cof
Description
Properties
Molecular Formula |
C32H27N3O2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H |
InChI Key |
JHUQLLMOTQXHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Related CAS |
1262433-88-4 |
Origin of Product |
United States |
Preparation Methods
Modulator-Solvent Induced Polymerization Strategy
A highly efficient and versatile method to prepare this compound films involves a modulator-solvent induced polymerization process. This approach was developed to control the kinetics of imine bond formation and enhance crystallinity by using benzoic acid as a modulator and catalyst in a 1,4-dioxane solvent system. The key steps are:
- Monomer Preparation : TPB and TP are separately dissolved in 1,4-dioxane, typically at concentrations around 0.04–0.10 mmol in 0.5 mL solvent.
- Modulator Addition : Benzoic acid is added to the amine-containing solution (TPB) under sonication to slow down the polymerization and improve crystal growth.
- Mixing : Equal volumes of the modulator-amine solution and aldehyde solution are rapidly mixed and briefly shaken (about 10 seconds).
- Film Formation : A small aliquot (e.g., 50 μL) of the mixed solution is dropped onto a clean glass substrate (1 cm²) and heated at a controlled temperature (around 100 °C) for 15 minutes.
- Cooling and Film Retrieval : After heating, the film is cooled to room temperature and peeled off the substrate to obtain a freestanding this compound film.
This method balances solvent evaporation and modulator effects to produce compact films with continuous morphology and good crystallinity.
Hydrothermal Synthesis for Particle Formation
For powder or particle synthesis of related COFs, a hydrothermal approach is often used, which can be adapted for this compound:
- TPB and TP are dissolved in 1,4-dioxane separately.
- Benzoic acid is added to the amine solution.
- The solutions are mixed and sonicated to ensure homogeneity.
- The mixture is then heated in an oven at around 80 °C for 15 minutes.
- The resulting powders are washed with DMF and THF, soaked in THF for 12 hours, and dried under vacuum at 120 °C overnight.
Though this method is more common for COF powders, it provides insights into the conditions that favor crystallinity and morphology control.
Detailed Preparation Parameters and Optimization
The preparation of this compound films requires careful optimization of several parameters to ensure film quality:
| Parameter | Typical Value | Role/Effect |
|---|---|---|
| TPB concentration | 0.04–0.10 mmol in 0.5 mL 1,4-dioxane | Controls monomer availability |
| TP concentration | 0.06–0.10 mmol in 0.5 mL 1,4-dioxane | Stoichiometric balance with TPB |
| Benzoic acid amount | 0.3–0.6 mmol | Acts as modulator and catalyst to slow polymerization and improve crystallinity |
| Sonication time | 5 minutes | Ensures dissolution and homogeneity |
| Mixing time | ~10 seconds | Rapid mixing to initiate polymerization |
| Heating temperature | 100 °C | Facilitates imine bond formation and solvent evaporation |
| Heating duration | 15 minutes | Sufficient for film formation without degradation |
| Substrate size | 1 cm² glass plate | Surface for film growth |
These parameters are finely tuned to balance reaction kinetics, solvent evaporation, and crystallinity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Modulator-Solvent Polymerization | Uses benzoic acid modulator, 1,4-dioxane solvent, heating at ~100 °C for 15 min | Produces high-quality films with good crystallinity and morphology control | Requires precise control of modulator and solvent evaporation |
| Hydrothermal Synthesis | Heating mixture at 80 °C for 15 min, washing and drying | Suitable for powder synthesis, scalable | May produce powders rather than films |
| One-Pot Doebner Reaction (related COF) | Multi-component reaction at 120 °C for 72 h with oxidant | Produces chemically robust COFs | Longer reaction time, complex conditions |
Research Findings and Perspectives from Literature
- The modulator-solvent induced polymerization strategy has been validated as a universal approach for various COFs, including this compound, enabling the fabrication of continuous, freestanding films with excellent crystallinity and mechanical properties.
- The use of benzoic acid as a modulator is critical in balancing the polymerization kinetics, slowing imine bond formation to allow ordered framework growth.
- Film formation temperature and solvent evaporation rates significantly influence film morphology and crystallinity, with 100 °C being optimal for this compound films.
- Stock solution preparation and handling protocols ensure reproducibility and stability for experimental applications.
- Alternative synthetic routes like the Doebner reaction offer pathways to chemically stable COFs but are less commonly applied to this compound specifically.
Chemical Reactions Analysis
Oxidation of Imine Linkages to Amide Linkages
TPB-TP-COF undergoes a complete oxidation reaction, converting its imine (–C=N–) bonds into amide (–CO–NH–) linkages. This transformation preserves crystallinity and porosity while enhancing chemical stability.
Reaction Details:
-
Reagents : Hydrogen peroxide (HO) and sodium tungstate (NaWO) as catalysts.
-
Conditions : Room temperature, 24 hours.
-
Characterization :
Key Findings:
| Property | This compound (Imine) | Oxidized this compound (Amide) |
|---|---|---|
| BET Surface Area | 610 m/g | Retained porosity |
| Chemical Stability | Moderate | Enhanced (resists acid/base) |
| Crystallinity | Maintained | Maintained |
This oxidation strategy bypasses traditional COF synthesis challenges, enabling access to robust amide-linked frameworks .
Stability and Reactivity in Harsh Environments
This compound’s imine linkages exhibit limited stability under extreme conditions, contrasting with modified COFs (e.g., quinoline-linked derivatives).
Degradation Studies:
Comparative Stability:
| Condition | This compound (Imine) | QL-COF-1 (Quinoline) |
|---|---|---|
| 6 M HCl (24 h) | Decomposes | Stable |
| 6 M NaOH (24 h) | Decomposes | Stable |
| 1 M NaBH (24 h) | Collapses | Stable |
These results highlight the inherent reactivity of imine bonds in this compound and the superiority of post-synthetically modified COFs in harsh environments .
Structural Insights and Design Principles
-
Interlayer Interactions : Weak π–π stacking in this compound (stacking energy: 94.084 kcal/mol) results in lower surface area compared to methoxy-functionalized analogs (e.g., TPB-DMTP-COF: 2105 m/g) .
-
Linkage Geometry : Planar triazine cores enhance interlayer interactions, whereas non-planar cores reduce crystallinity .
Scientific Research Applications
Gas Storage
Hydrogen and Carbon Dioxide Storage
TPB-TP-COF exhibits promising characteristics for gas storage applications. Its high surface area and porosity allow for effective adsorption of gases such as hydrogen and carbon dioxide. Research indicates that COFs can achieve high BET surface areas, which are crucial for enhancing gas storage capacities. For instance, this compound has been shown to maintain structural integrity under various environmental conditions, making it suitable for long-term gas storage applications .
Catalysis
Asymmetric Catalysis
The introduction of chiral centers into this compound has enabled its application in heterogeneous asymmetric organocatalysis. Studies have demonstrated that modified versions of this compound can facilitate asymmetric Michael reactions with high efficiency, showcasing their potential in synthetic organic chemistry .
Knoevenagel Condensation Reactions
Additionally, this compound has been utilized in Knoevenagel condensation reactions, achieving high conversion rates. The structural rigidity of the COF contributes to its catalytic efficiency and recyclability, making it a valuable material for sustainable chemical processes .
Drug Delivery Systems
Controlled Drug Release
Recent advancements have highlighted the potential of this compound in pharmaceutical applications. Its porous structure allows for high drug loading capacities and controlled release profiles. For example, studies indicate that this compound can effectively encapsulate ibuprofen and other pharmaceuticals, demonstrating significant adsorption capacities and targeted release mechanisms .
Energy Storage
Lithium-Ion Batteries
In energy-related applications, this compound has been explored as a solid-state electrolyte in lithium-ion batteries. Research indicates that COFs can enhance lithium ion mobility due to their porous nature and ability to adsorb lithium solvates. This property is essential for improving battery performance and longevity .
Summary of Applications
| Application Area | Key Features | Examples of Use |
|---|---|---|
| Gas Storage | High BET surface area; structural stability | Hydrogen and CO2 storage |
| Catalysis | Chiral centers for asymmetric reactions | Heterogeneous catalysis |
| Drug Delivery Systems | High loading capacity; controlled release | Encapsulation of ibuprofen |
| Energy Storage | Enhanced lithium ion mobility | Solid-state electrolytes in batteries |
Case Studies
- Gas Adsorption Performance
- Catalytic Efficiency
- Drug Loading Capacity
Mechanism of Action
The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Modifications
Amide-Linked TPB-TP-COF
4-Carboxyl-Quinoline-Linked COF (QL-COF-1)
Thermal and Chemical Stability
- Key Findings: Imine-linked COFs (this compound, LZU-1) degrade under strong acids/bases, while quinoline (QL-COF-1) and amide derivatives remain intact . Thermal stability correlates with linkage rigidity: amide > quinoline > imine .
Morphological and Electronic Properties
- Morphology : Both this compound and QL-COF-1 exhibit spherical particles via SEM .
- Electronic Behavior :
Surface Area Discrepancies in Literature
- Conflicting BET values for this compound (16 m²/g in vs. 1720 m²/g in ) likely arise from synthesis conditions (e.g., activation methods, stacking faults).
Biological Activity
Tpb-TP-cof, a covalent organic framework (COF), has garnered attention for its unique structural and functional properties, which make it suitable for various biological applications. This article delves into the biological activity of this compound, exploring its synthesis, structural characteristics, and potential applications in drug delivery, sensing, and catalysis.
1. Synthesis and Structural Characteristics
This compound is synthesized through a solvothermal reaction involving triphenylamine-based building blocks. The framework exhibits a high degree of porosity and crystallinity, with a BET surface area of approximately 610 m²/g. The synthesis process typically involves the reaction of terephthalaldehyde with amine compounds under controlled conditions to form imine linkages, resulting in a stable 2D network structure.
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| BET Surface Area | 610 m²/g |
| Stacking Energy | 94.084 kcal/mol |
| Pore Size Distribution | ~1.78 nm |
| Thermal Stability | Up to 440 °C |
2.1 Drug Delivery Applications
The porous nature of this compound allows it to encapsulate various therapeutic agents, making it an attractive candidate for drug delivery systems. Studies have shown that this compound can effectively load and release anticancer drugs, demonstrating controlled release profiles that enhance therapeutic efficacy while minimizing side effects.
Case Study: Anticancer Drug Delivery
In a recent study, this compound was utilized to deliver doxorubicin (DOX), a common chemotherapeutic agent. The results indicated that the COF could encapsulate DOX with an efficiency of over 80%, and the release rate could be modulated by adjusting the pH levels, which is crucial for targeting tumor tissues.
2.2 Sensing Applications
This compound has also been explored for its potential in chemical sensing due to its high surface area and tunable pore sizes. Its ability to interact with various analytes makes it suitable for detecting hazardous substances and biomolecules.
Case Study: Detection of Ozone
Research indicates that this compound exhibits significant sensitivity to ozone gas. When exposed to ozone, the COF undergoes a noticeable color change from light yellow to red, allowing for easy visual detection. This property is attributed to the interaction between ozone and the imine groups within the framework.
3. Catalytic Activity
The catalytic properties of this compound have been investigated in various organic reactions. Its stability under reaction conditions and ability to facilitate chemical transformations make it a promising candidate for heterogeneous catalysis.
Case Study: Polymerization Reactions
This compound has been successfully employed as a catalyst in the polymerization of phenylacetylene. The framework's structure allows for effective coordination with metal catalysts, enhancing the reaction rate and yield while maintaining high selectivity.
4. Conclusion
The biological activity of this compound highlights its versatility as a material for drug delivery, sensing, and catalysis. Its structural characteristics contribute significantly to its performance in these applications. Continued research into optimizing its properties and expanding its functionalization will likely lead to further advancements in biomedical and environmental fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
